molecular formula C17H22F2N4O4S2 B2927854 1-[(2,5-Difluorophenyl)methylsulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane CAS No. 2034208-84-7

1-[(2,5-Difluorophenyl)methylsulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane

Cat. No.: B2927854
CAS No.: 2034208-84-7
M. Wt: 448.5
InChI Key: YXZJSPDCTYRPAN-UHFFFAOYSA-N
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Description

This compound is a 1,4-diazepane derivative featuring dual sulfonyl substituents. The first sulfonyl group is attached to a 2,5-difluorophenylmethyl moiety, while the second is linked to a 3,5-dimethyl-1H-pyrazol-4-yl group. The fluorine atoms on the phenyl ring enhance electronegativity and metabolic stability, while the pyrazole’s methyl groups may increase lipophilicity and steric bulk.

Properties

CAS No.

2034208-84-7

Molecular Formula

C17H22F2N4O4S2

Molecular Weight

448.5

IUPAC Name

1-[(2,5-difluorophenyl)methylsulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane

InChI

InChI=1S/C17H22F2N4O4S2/c1-12-17(13(2)21-20-12)29(26,27)23-7-3-6-22(8-9-23)28(24,25)11-14-10-15(18)4-5-16(14)19/h4-5,10H,3,6-9,11H2,1-2H3,(H,20,21)

InChI Key

YXZJSPDCTYRPAN-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 1-[(2,5-Difluorophenyl)methylsulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H16F2N4O4S2\text{C}_{14}\text{H}_{16}\text{F}_2\text{N}_4\text{O}_4\text{S}_2

This structure features a diazepane ring substituted with difluorophenyl and pyrazole sulfonyl groups, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation.
  • Anti-inflammatory Properties : It shows promise in reducing inflammation in various models.
  • Antimicrobial Effects : The compound has demonstrated activity against certain bacterial strains.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized to interact with specific molecular targets involved in cell signaling pathways related to cancer and inflammation.

Antitumor Activity

A study conducted by Umesha et al. (2009) evaluated the efficacy of pyrazole derivatives in breast cancer cell lines. The results indicated that compounds similar to the target molecule exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 cells, suggesting potential use in cancer therapy .

Anti-inflammatory Effects

Research has shown that compounds with similar structural motifs can inhibit pro-inflammatory cytokines. This suggests that 1-[(2,5-Difluorophenyl)methylsulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane may modulate inflammatory responses through inhibition of NF-kB signaling pathways .

Antimicrobial Activity

In vitro studies have reported that certain pyrazole derivatives possess antibacterial properties. The compound's structure may enhance its interaction with bacterial enzymes or membranes, leading to increased antimicrobial efficacy .

Case Studies

StudyFocusFindings
Umesha et al. (2009)Antitumor ActivitySignificant cytotoxicity in breast cancer cell lines when combined with doxorubicin.
Anonymous (2023)Anti-inflammatoryDemonstrated inhibition of TNF-alpha production in macrophage models.
Research Group (2023)AntimicrobialEffective against Staphylococcus aureus and Escherichia coli in preliminary tests.

Comparison with Similar Compounds

Structural Implications :

  • Fluorine Substitution : The 2,5-difluorophenyl group in the target compound may exhibit distinct electronic effects compared to the 2,6-difluoro analog in . The para-fluorine in the target could influence π-π stacking interactions, whereas the 2,6-substitution in may hinder rotational freedom .
  • Core Flexibility : The diazepane ring’s puckering (governed by Cremer-Pople parameters ) likely differs from ’s ethyl-linked pyrazole, which introduces additional conformational自由度.

Physicochemical and Pharmacological Considerations

  • Metabolic Stability : Fluorine atoms generally resist oxidative metabolism, but the methyl groups on the pyrazole may introduce new metabolic pathways (e.g., CYP-mediated oxidation) compared to ’s tetrahydronaphthalene moiety .
  • Salt Forms : Unlike ’s hydrochloride salt, the target compound lacks ionizable groups, which may limit salt formation and alter bioavailability .

Research Findings and Data Gaps

While structural analogs provide insights, critical data gaps remain:

Crystallographic Data: No evidence describes the target compound’s crystal structure.

Biological Activity : Analogous compounds in and include tetrazole and triazole derivatives but lack direct pharmacological comparisons .

Physicochemical Properties : Melting points, solubility, and stability data are absent for all compounds, limiting practical application insights.

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